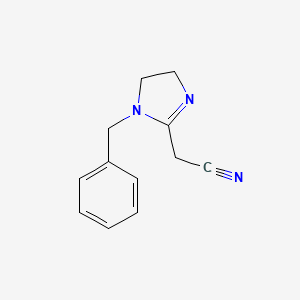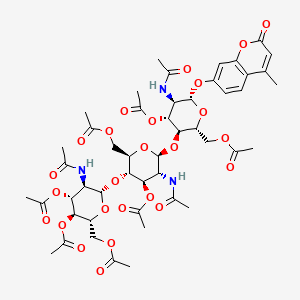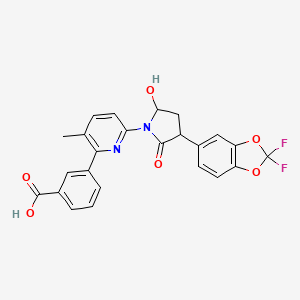
Hydroxy-pyrrolidone-lumacaftor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-pyrrolidone-lumacaftor is a compound that combines the structural features of hydroxy-pyrrolidone and lumacaftor. Lumacaftor is a pharmaceutical drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients who are homozygous for the F508del mutation in the CFTR gene . Hydroxy-pyrrolidone is a versatile heterocyclic compound known for its biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-pyrrolidone-lumacaftor involves multiple steps, including the preparation of lumacaftor and the incorporation of the hydroxy-pyrrolidone moiety. Lumacaftor can be synthesized through a process involving the reaction of 3-methylpyridin-2-ylamine with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, followed by cyclization and purification . The hydroxy-pyrrolidone moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-pyrrolidone-lumacaftor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hydroxy-pyrrolidone-lumacaftor has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hydroxy-pyrrolidone-lumacaftor involves its role as a protein chaperone, aiding in the proper folding and trafficking of the CFTR protein to the cell surface. This helps to improve the function of the CFTR protein in patients with cystic fibrosis, leading to better ion transport and reduced symptoms . The molecular targets include the CFTR protein and associated pathways involved in ion transport and cellular homeostasis .
Comparison with Similar Compounds
Hydroxy-pyrrolidone-lumacaftor can be compared with other similar compounds, such as:
Tezacaftor: Another CFTR corrector used in combination with ivacaftor for treating cystic fibrosis.
Ivacaftor: A CFTR potentiator that enhances the activity of the CFTR protein.
Pyrrolidinone derivatives: Compounds with similar structural features and biological activities.
This compound is unique due to its combined structural features and its specific application in treating cystic fibrosis, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C24H18F2N2O6 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32) |
InChI Key |
DXTDAJSMDSREMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


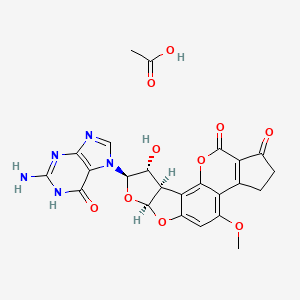
![2-[N-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol](/img/structure/B13860673.png)


![3-(3,5-difluoro-2-methoxyphenyl)-5-(1-(1-(methylsulfonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860702.png)
![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
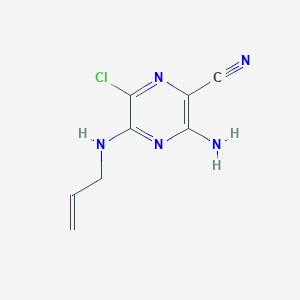
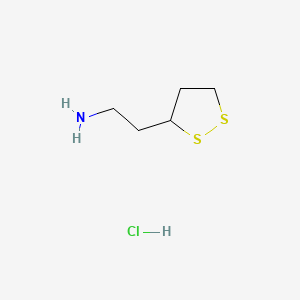

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
